molecular formula C16H14N2O2 B1611455 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one CAS No. 454439-84-0

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

Cat. No.: B1611455
CAS No.: 454439-84-0
M. Wt: 266.29 g/mol
InChI Key: JSJKAIQJGDEDOI-UHFFFAOYSA-N
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Description

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. L-proline is often used as a catalyst in these reactions due to its bifunctional nature, which allows it to act as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. The specific pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
  • 2,4-Dihydro-5-(4-methoxyphenyl)-2-methyl-3H-pyrazol-3-one
  • 5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Its methoxyphenyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJKAIQJGDEDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437905
Record name 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454439-84-0
Record name 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using General Procedure A; ethyl-4-methoxybenzoylacetate (7.00 g, 27.8 mmol, 1.1 equ.) in ethanol (100 mL) was treated at 0° C. with phenylhydrazine (2.50 mL, 25.3 mmol, 1.0 equ.) to give 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one (5.21 g, 19.6 mmol, 78%) after crystallization (ethanol) as a light yellow solid. 1H-NMR (400 MHz) CDCl3: 7.99-7.97 (d, 1H), 7.66-7.64 (d, 2H), 7.44-7.40 (t, 2H), 7.22-7.18 (t, 1H), 6.94-6.92 (d, 2H), 3.82 (s, 3H), 3.68 (s, 3H), 13C-NMR (100 MHz) CDCl3: 170.1, 161.5, 154.4, 138.2, 128.8, 127.5, 125.0, 123.5, 118.8, 114.2, 55.3, 39.6; LC/MS-MS: 267.0→77.2 m/z; GS1 and GS2 at 30, DP=81, CE=65, CXP=4, tR=4.15 min.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
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2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Reactant of Route 4
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Reactant of Route 5
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Reactant of Route 6
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

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